molecular formula C23H16N4O3 B11686533 N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11686533
M. Wt: 396.4 g/mol
InChI Key: BZWNCGZEMKXOCY-BUVRLJJBSA-N
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Description

N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based hydrazone derivative characterized by a 2-phenylquinoline core linked via a carbohydrazide bridge to a 2-nitrophenylidene moiety. This compound is synthesized through a condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-nitrobenzaldehyde, a method commonly employed for hydrazone derivatives . Its structural uniqueness lies in the quinoline scaffold, which is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3/c28-23(26-24-15-17-10-4-7-13-22(17)27(29)30)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15H,(H,26,28)/b24-15+

InChI Key

BZWNCGZEMKXOCY-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to bind to bacterial enzymes, inhibiting their function . Similarly, its anticancer properties could be attributed to its interaction with cellular pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylidene Group

The phenylidene substituent’s electronic and steric properties significantly affect the compound’s behavior. Key comparisons include:

Compound Name Substituent on Phenylidene Electron Effect Molecular Formula Key Applications/Findings Reference
N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide 2-Nitro Strong electron-withdrawing C23H17N4O3 Potential biological activity (inferred)
N′-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2,4-Dimethoxy Electron-donating C25H21N3O3 Enhanced solubility due to methoxy groups
N′-[(E)-(2-Bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide 2-Bromo Moderate electron-withdrawing C23H17BrN3O2 Structural analog for halogen substitution studies
  • Biological Implications : Nitro groups are often associated with antimicrobial activity, while methoxy derivatives may exhibit improved pharmacokinetic profiles due to increased lipophilicity .
Core Scaffold Modifications

Variations in the core structure influence binding affinity and functional applications:

Compound Name Core Structure Key Functional Groups Notable Properties Reference
N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Quinoline 2-Phenyl, nitro-substituted Rigid planar structure for π-π interactions
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(2-nitrophenyl)methylidene]acetohydrazide (S4) Indole Indole, methoxy, methyl Cyclooxygenase inhibition (IC50 = 1.2 µM)
N′-[(E)-(1-Benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide Piperidine-sulfonohydrazide Piperidine, sulfonamide Corrosion inhibition in acidic media
  • Quinoline vs.
  • Sulfonohydrazides: These derivatives, such as those in , demonstrate corrosion inhibition via adsorption on metal surfaces, a property less explored in nitro-substituted quinoline analogs.

Spectroscopic Data :

  • IR Spectroscopy :
    • Target compound: Expected C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches, with nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .
    • Methoxy-substituted analogs: C=O stretches shift to lower frequencies (~1640 cm⁻¹) due to electron-donating effects .
  • NMR :
    • The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) compared to methoxy analogs (δ 7.5–7.8 ppm) .

Biological Activity

N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, integrating findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-nitrobenzaldehyde. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Characterization is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and assess purity.

Antibacterial Activity

The antibacterial properties of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide have been evaluated against various bacterial strains. Studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro testing using the agar diffusion method revealed that the compound's activity compares favorably with standard antibiotics such as ampicillin and gentamicin. Table 1 summarizes the antibacterial activity results:

Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus20Higher than ampicillin
Escherichia coli18Comparable to gentamicin
Pseudomonas aeruginosa15Lower than ampicillin
Methicillin-resistant S. aureus22Higher than gentamicin

Anticancer Activity

Research has also explored the anticancer potential of N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve modulation of key signaling pathways related to cell survival and apoptosis.

Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects on MCF-7 cells, N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide showed an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to their structural features. Modifications at various positions on the quinoline ring can enhance or diminish biological efficacy. For instance:

  • Substituents at C-2 Position : A nitro group enhances antibacterial activity.
  • Hydrazide Functional Group : Contributes to increased cytotoxicity against cancer cells.
  • Aromatic Rings : Influence lipophilicity and cellular uptake.

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